3-Hydroxy-5-iodo-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde typically involves the iodination of vanillin. One common method is the electrophilic aromatic substitution reaction, where vanillin is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Acetic acid or a mixture of acetic acid and water
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-iodo-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF for azide substitution or thiourea for thiol substitution.
Major Products
Oxidation: 3-Hydroxy-5-iodo-4-methoxybenzoic acid
Reduction: 3-Hydroxy-5-iodo-4-methoxybenzyl alcohol
Substitution: 3-Hydroxy-5-azido-4-methoxybenzaldehyde or 3-Hydroxy-5-mercapto-4-methoxybenzaldehyde
Scientific Research Applications
3-Hydroxy-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets, potentially influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The parent compound, lacking the iodine atom.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but without the iodine atom.
5-Iodovanillin: Another name for 3-Hydroxy-5-iodo-4-methoxybenzaldehyde.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its non-iodinated counterparts and useful in applications where iodine’s reactivity is advantageous.
Properties
CAS No. |
54246-07-0 |
---|---|
Molecular Formula |
C8H7IO3 |
Molecular Weight |
278.04 g/mol |
IUPAC Name |
3-hydroxy-5-iodo-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7IO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3 |
InChI Key |
WLVONXUJGXQSRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.